![molecular formula C10H12Cl2O B15171883 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919170-75-5](/img/structure/B15171883.png)
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[222]oct-5-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition that forms the bicyclic structure, while the ring-closing metathesis helps in forming the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow hydrogenation and other scalable protocols are often employed to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with various molecular targets. The dichloromethylidene group can participate in electrophilic reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable it to interact with enzymes and other biological molecules, potentially inhibiting their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: Similar in structure but with different functional groups.
Bicyclo[2.2.2]oct-5-ene derivatives: These compounds share the bicyclic framework but differ in their substituents.
Uniqueness
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to its dichloromethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
919170-75-5 |
|---|---|
Formule moléculaire |
C10H12Cl2O |
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
3-(dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C10H12Cl2O/c1-9-3-5-10(2,6-4-9)13-7(9)8(11)12/h3,5H,4,6H2,1-2H3 |
Clé InChI |
FVZJQHGLFUPXTN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C=C1)(OC2=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
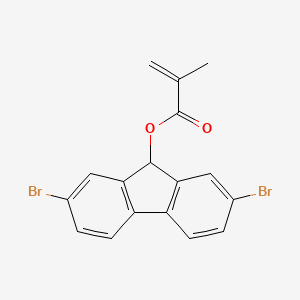
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
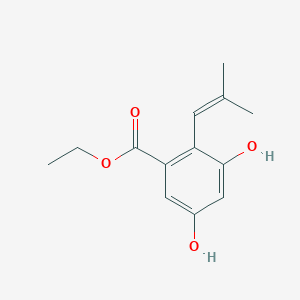
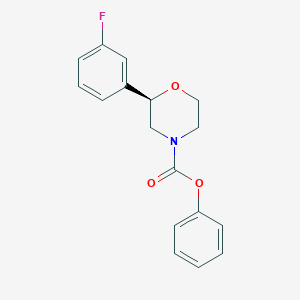
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
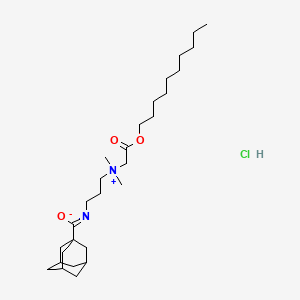
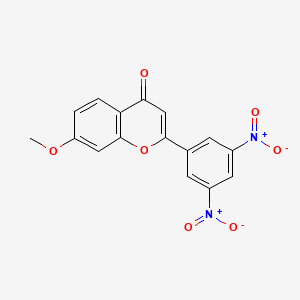
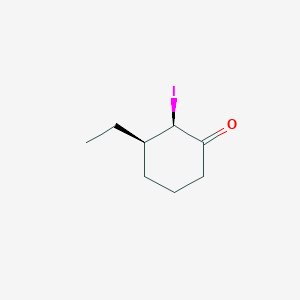
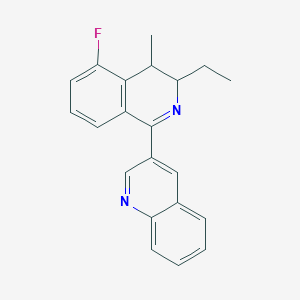
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
